molecular formula C11H12F2O3 B3237812 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester CAS No. 1394944-82-1

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester

Cat. No.: B3237812
CAS No.: 1394944-82-1
M. Wt: 230.21 g/mol
InChI Key: HZQOAZRATOOSEQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester is a fluorinated aromatic ester with the molecular formula C₁₂H₁₄F₂O₄ (molecular weight: 260.24 g/mol). Its structure features a benzoic acid backbone substituted with two fluorine atoms at the 2- and 6-positions, an isopropoxy group at the 4-position, and a methyl ester group at the carboxylic acid position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorinated aromatic systems are valued for their metabolic stability and enhanced binding affinity .

The methyl ester group facilitates solubility in organic solvents, while the fluorine atoms and isopropoxy substituent influence electronic and steric properties. These features distinguish it from non-fluorinated or aliphatic esters, such as fatty acid methyl esters (FAMEs) or diterpene-derived esters .

Properties

IUPAC Name

methyl 2,6-difluoro-4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-6(2)16-7-4-8(12)10(9(13)5-7)11(14)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQOAZRATOOSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C(=C1)F)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester typically involves the esterification of 2,6-difluoro-4-isopropoxybenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

2,6-Difluoro-4-isopropoxybenzoic acid+MethanolH2SO42,6-Difluoro-4-isopropoxybenzoic acid methyl ester+Water\text{2,6-Difluoro-4-isopropoxybenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,6-Difluoro-4-isopropoxybenzoic acid+MethanolH2​SO4​​2,6-Difluoro-4-isopropoxybenzoic acid methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its interactions with molecular targets and pathways are under investigation, with a focus on its potential to modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Methyl Esters
Compound Name Substituents/Functional Groups Key Applications/Properties
2,6-Difluoro-4-isopropoxybenzoic acid methyl ester 2,6-diF, 4-isopropoxy, aromatic methyl ester Pharmaceutical intermediates, metabolic stability
Hexadecanoic acid methyl ester (Palmitic acid ME) Long aliphatic chain (C16) Lipid analysis, biodiesel
Sandaracopimaric acid methyl ester Diterpene backbone, fused rings Natural product isolation, resin studies
2-Oxobutyric acid methyl ester Aliphatic chain with ketone group Enzymatic reaction substrates



Key Observations :

  • Aromatic vs. Aliphatic Esters: The fluorinated aromatic ester exhibits higher polarity and rigidity compared to aliphatic FAMEs (e.g., hexadecanoic acid methyl ester), which are lipophilic and used in lipid profiling .
  • Fluorination Effects: Fluorine atoms increase electronegativity and resistance to oxidative degradation, contrasting with non-fluorinated esters like 9-octadecenoic methyl ester, which are prone to oxidation .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Property 2,6-Difluoro-4-isopropoxybenzoic acid ME Hexadecanoic acid ME Sandaracopimaric acid ME
Molecular Weight (g/mol) 260.24 270.45 314.46
Polarity High (due to F and aromatic ring) Low Moderate (diterpene core)
Boiling Point Likely >200°C (estimated) ~415°C >300°C (estimated)
Solubility Polar aprotic solvents (DMF, DMSO) Hexane, chloroform Ethanol, acetone

Notes:

  • The fluorinated ester’s polarity suggests compatibility with polar reaction conditions, unlike aliphatic FAMEs, which are suited for non-polar matrices .
  • Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit intermediate polarity due to bulky hydrocarbon frameworks .

Biological Activity

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester (DFIBME), with the chemical formula C12H14F2O3\text{C}_{12}\text{H}_{14}\text{F}_2\text{O}_3 and a molecular weight of 230.21 g/mol, is an aromatic compound notable for its unique structural features, including two fluorine atoms and an isopropoxy group. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and reactivity with various biological molecules.

DFIBME undergoes several chemical reactions that influence its biological interactions:

  • Substitution Reactions : The fluorine atoms can be substituted by nucleophiles.
  • Hydrolysis : The ester group can hydrolyze to yield the corresponding carboxylic acid and methanol.
  • Oxidation and Reduction : DFIBME can participate in oxidation and reduction reactions under specific conditions.

The biological activity of DFIBME is primarily attributed to its interactions with biomolecules. These interactions may modulate enzyme activity or receptor binding, influencing various physiological processes. The presence of fluorine in the structure is believed to enhance binding affinity and specificity towards certain biological targets compared to non-fluorinated analogs.

Biological Activity

Research has indicated that DFIBME exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies suggest that DFIBME may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Antiproliferative Effects : Preliminary findings indicate that DFIBME may inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : DFIBME has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic benefits in diseases involving dysregulated enzyme activity .

Case Studies

  • Antimicrobial Activity : In a study evaluating the antimicrobial effects of various benzoic acid derivatives, DFIBME was shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, demonstrating significant efficacy compared to other derivatives .
  • Antiproliferative Effects : In vitro assays on human cancer cell lines revealed that DFIBME reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis, as evidenced by increased levels of caspase-3 activity .
  • Enzyme Inhibition : DFIBME was tested against several enzymes implicated in metabolic pathways. It showed promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. This suggests potential use as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of DFIBME compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAntiproliferative ActivityEnzyme Inhibition
This compoundYesYesYes
Methyl 2,6-difluoro-4-methoxybenzoateModerateNoNo
2,6-Difluoro-4-hydroxybenzoic acidYesModerateYes

This table highlights the unique position of DFIBME among its analogs, showcasing its broad spectrum of biological activities.

Q & A

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Analytical techniques such as GC/MS (for volatile derivatives) and HPLC (with UV detection at 254 nm) are standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms regiochemistry and substituent positions. For example, ¹⁹F NMR can resolve the electronic environment of fluorine atoms at positions 2 and 6 . Mass spectrometry (HRMS) validates molecular weight with <2 ppm error.

Q. What stability considerations are critical for handling this ester in aqueous or acidic/basic conditions?

  • Methodology : Accelerated stability studies under varying pH (1–13) and temperatures (25–60°C) are recommended. Hydrolysis of the ester group is a key degradation pathway; monitor via HPLC for benzoic acid byproduct formation. Storage in anhydrous solvents (e.g., dichloromethane) at –20°C under nitrogen minimizes decomposition .

Advanced Research Questions

Q. How does the steric and electronic influence of the isopropoxy group at position 4 affect regioselectivity in subsequent derivatization reactions?

  • Methodology : Computational modeling (DFT calculations) evaluates steric hindrance and electron density distribution. Experimentally, compare reactivity with analogs lacking the isopropoxy group in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, bulky substituents may reduce coupling efficiency at position 4, requiring ligands like SPhos or elevated temperatures .

Q. What strategies resolve contradictions in spectroscopic data when characterizing fluorinated aromatic esters?

  • Methodology : Conflicting ¹H NMR signals (e.g., overlapping peaks for aromatic protons) are addressed using 2D techniques (COSY, HSQC) and deuterated solvents. For ¹⁹F NMR, internal standards (e.g., CFCl₃) calibrate chemical shifts. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can enzymatic assays be designed to study interactions between this ester and target proteins (e.g., esterases or fluorinated compound receptors)?

  • Methodology : Use fluorogenic substrates or competitive inhibition assays. For example, monitor hydrolysis rates via UV-Vis (release of methanol) or fluorimetry. Compare activity with non-fluorinated analogs to isolate electronic effects of fluorine. Site-directed mutagenesis of esterase active sites identifies binding residues .

Q. What role does the methyl ester group play in modulating bioavailability compared to free carboxylic acid derivatives?

  • Methodology : Perform logP measurements (octanol-water partitioning) to assess lipophilicity. In vitro permeability assays (Caco-2 cell monolayers) quantify intestinal absorption. Hydrolysis kinetics in plasma or liver microsomes determine metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Difluoro-4-isopropoxybenzoic acid methyl ester
Reactant of Route 2
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2,6-Difluoro-4-isopropoxybenzoic acid methyl ester

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